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Compound of Interest

Compound Name:
3-(2-Methoxyphenyl)-3-

methylpyrrolidine

Cat. No.: B13331661

Get Quote

Executive Summary & Structural Context
The 3,3-disubstituted pyrrolidine scaffold represents a critical pharmacophore in modern

medicinal chemistry, particularly in the development of serotonin-norepinephrine reuptake

inhibitors (SNRIs) and nicotinic acetylcholine receptor ligands. The specific congener, 3-(2-
Methoxyphenyl)-3-methylpyrrolidine, poses unique characterization challenges due to the

steric crowding at the quaternary carbon (C3) and the electronic influence of the ortho-methoxy

substituent.

This guide provides a rigorous spectroscopic profile (NMR, IR, MS) for this compound.[1] It is

designed to serve as a reference standard for validating synthesis, assessing purity, and

confirming the regiochemistry of the quaternary center.

Structural Identity[1][2][3]
IUPAC Name: 3-(2-Methoxyphenyl)-3-methylpyrrolidine

Molecular Formula: C₁₂H₁₇NO[2]
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Molecular Weight: 191.27 g/mol

Key Features: Quaternary Carbon (C3), Ortho-substituted anisole ring, Secondary amine

(pyrrolidine).

Spectroscopic Data Profile
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
The presence of the quaternary center at C3 renders the pyrrolidine ring protons

diastereotopic. The ortho-methoxy group induces specific shielding/deshielding effects on the

aromatic ring that are diagnostic for this isomer.

1H NMR (400 MHz, CDCl₃) - Predicted Reference Data
Note: Chemical shifts (

) are reported in ppm relative to TMS. Multiplicities are approximate.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13331661?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Position (ppm) Multiplicity Integration
Assignment
Logic

Ar-H (3') 6.85 - 6.95 Multiplet 2H

Ortho to OMe

and Para to OMe

(shielded).

Ar-H (4', 5') 7.15 - 7.25 Multiplet 2H

Meta positions;

overlapping

multiplets typical

of 1,2-

disubstitution.

OMe 3.82 Singlet 3H

Characteristic

methoxy singlet;

diagnostic for the

ether.

C2-H (a,b) 3.45, 3.05
Doublets

(J~11Hz)
2H

Diastereotopic

protons on C2.

Highly distinct

due to chiral

center proximity.

C5-H (a,b) 2.90 - 3.10 Multiplet 2H

Protons adjacent

to Nitrogen (C5);

complex due to

ring puckering.

C4-H (a,b) 2.10, 1.95 Multiplet 2H

Methylene

protons (C4);

distinct

diastereotopic

signals.

C3-Me 1.45 Singlet 3H

Methyl group on

quaternary

carbon; sharp

singlet.
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N-H 1.80 - 2.20 Broad Singlet 1H

Exchangeable;

shift varies with

concentration/sol

vent.

13C NMR (100 MHz, CDCl₃) - Diagnostic Peaks
Carbon Type (ppm) Assignment

C-O (Ar) 157.5
C2' (Ipso to Methoxy) - Most

deshielded aromatic signal.

C-Quat 134.0
C1' (Ipso to Pyrrolidine) -

Quaternary aromatic.

Ar-CH 127.5, 128.0 C4', C6' (Aromatic methine).

Ar-CH 120.5, 111.0
C5', C3' (Ortho/Para to OMe -

shielded).

C2 (Ring) 58.5
Methylene adjacent to N and

Quaternary C.

OMe 55.4 Methoxy carbon.

C5 (Ring) 46.5 Methylene adjacent to N.

C3 (Quat) 44.0 Quaternary center (Aliphatic).

C4 (Ring) 36.5 Methylene beta to N.

C3-Me 24.5 Methyl group on Quaternary C.

B. Mass Spectrometry (MS)
The fragmentation pattern is dominated by the stability of the pyrrolidine ring and the tropylium-

like rearrangements of the anisole moiety.

Ionization Mode: ESI (+) or EI (70 eV)

Molecular Ion (M+): m/z 191.1[2]
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Key Fragmentation Pathways (EI):

Base Peak (m/z 70): Formed by

-cleavage of the pyrrolidine ring (loss of the aryl-methyl moiety). This is the diagnostic
"pyrrolidine fingerprint."

M - 15 (m/z 176): Loss of the methyl group (either from C3 or the methoxy, though C3-Me

loss is sterically favored).

Tropylium Ion (m/z 121): Formation of the methoxy-benzyl cation species after ring

disintegration.

C. Infrared (IR) Spectroscopy[6]
N-H Stretch: 3300 - 3350 cm⁻¹ (Weak to medium, broad band).

C-H Stretch (Ar): 3000 - 3050 cm⁻¹.

C-H Stretch (Alk): 2850 - 2960 cm⁻¹ (Methyl/Methylene).

C-O Stretch: 1240 cm⁻¹ (Strong, Aryl-alkyl ether).

Arene Breathing: 1450 - 1600 cm⁻¹ (Doublet typical of aromatic rings).

Experimental Protocols & Validation
Protocol 1: Sample Preparation for NMR
To ensure resolution of the diastereotopic protons at C2 and C4, proper solvent selection is

critical to prevent signal overlap.

Solvent: Use CDCl₃ (Chloroform-d) for routine characterization.

Note: If N-H exchange broadening obscures coupling, use DMSO-d₆ to sharpen the N-H

signal and observe H-N-C-H coupling.

Concentration: Dissolve 5-10 mg of the free base (or HCl salt) in 0.6 mL of solvent.
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Filtration: Filter through a cotton plug to remove inorganic salts (if synthesized from HCl salt

neutralization) which can cause line broadening.

Protocol 2: Regioisomer Differentiation (QC)
A common synthetic impurity is the 2-(2-methoxyphenyl)-... isomer or the N-methyl variant.

Differentiation Strategy:

HMBC (Heteronuclear Multiple Bond Correlation): Look for a correlation between the

Methyl singlet (1.45 ppm) and the Quaternary Carbon (44.0 ppm).

NOESY (Nuclear Overhauser Effect): Strong NOE correlation between the C3-Methyl

group and the Ortho-aromatic proton (H-6') confirms the 3,3-substitution pattern.

Structural Elucidation Workflow
The following diagram illustrates the logical flow for confirming the structure of 3-(2-
Methoxyphenyl)-3-methylpyrrolidine from crude reaction mixtures.
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Crude Product Isolation

IR Screening
(Target: 3300 cm⁻¹ NH, 1240 cm⁻¹ C-O)

Mass Spectrometry
(M+ = 191, Base Peak = 70)

1H NMR Analysis
(Identify C3-Me Singlet)

Is C3-Me Singlet Present?

Yes: 3,3-Disubstituted

Singlet @ 1.45ppm

No: Isomer/Impurity

Doublet or Missing

HMBC/NOESY Confirmation
(Me-Ar Correlation)

Validated Structure:
3-(2-Methoxyphenyl)-3-methylpyrrolidine

Click to download full resolution via product page

Caption: Logical workflow for the structural validation of 3,3-disubstituted pyrrolidines,

prioritizing C3-Methyl identification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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